molecular formula C14H19NO2S B8636277 2-(2,2-Diethoxyethylmercapto)indole

2-(2,2-Diethoxyethylmercapto)indole

Cat. No.: B8636277
M. Wt: 265.37 g/mol
InChI Key: XQSBNCPFMSWWID-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethylmercapto)indole is a specialized indole derivative of interest in advanced organic synthesis and medicinal chemistry research. This compound features a thioether-linked diethoxyethyl side chain at the 3-position of the indole scaffold, a structural motif that can serve as a versatile synthetic intermediate. The indole nucleus is a privileged structure in drug discovery and is found in numerous bioactive molecules and natural products . Research into indole derivatives bearing substituents at the 2- and 3- positions is a vibrant field, as these compounds are key precursors in the oligomerization of indoles and their regioselective adduct formation with thiols under acidic conditions . The incorporated thiol-based side chain in this reagent may be of particular value for developing novel enzyme inhibitors or for constructing more complex heterocyclic systems. Furthermore, indole derivatives as a class demonstrate a wide spectrum of biological activities, including serving as sirtuin inhibitors for cancer research and exhibiting antioxidant and antimicrobial properties . Researchers can utilize this reagent to explore these and other applications in the development of new chemical entities. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)-1H-indole

InChI

InChI=1S/C14H19NO2S/c1-3-16-14(17-4-2)10-18-13-9-11-7-5-6-8-12(11)15-13/h5-9,14-15H,3-4,10H2,1-2H3

InChI Key

XQSBNCPFMSWWID-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=CC2=CC=CC=C2N1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The substituent at the 2-position of indole significantly influences chemical behavior. Below is a comparison of key analogs:

Compound Name Substituent at 2-Position Molecular Weight (g/mol) Key Functional Groups
2-(2,2-Diethoxyethylmercapto)indole -SCH₂CH(OEt)₂ ~279.4 (estimated) Thioether, ethoxy
2-Methylindole -CH₃ 131.18 Alkyl
Indole-2-carboxylic acid -COOH 161.16 Carboxylic acid
Ethyl 5-methoxyindole-2-carboxylate -COOEt (with 5-methoxy group) 233.25 Ester, methoxy

Key Observations :

  • Electronic Effects : The electron-donating ethoxy groups in this compound contrast with the electron-withdrawing carboxylic acid group in Indole-2-carboxylic acid, altering reactivity in electrophilic substitution reactions .

Physicochemical Properties

Data from analogs provide insights into solubility, melting points, and stability:

Compound Name Solubility Melting Point (°C) Stability Notes
This compound Likely soluble in organic solvents (e.g., dichloromethane, ethanol) Not reported Thioether linkage may oxidize under harsh conditions
2-Methylindole Soluble in ethanol, ether; insoluble in water 61–63 Stable under anhydrous conditions
7-Methoxy-1H-indole-3-carboxylic acid Limited solubility in water; soluble in DMSO 199–201 Sensitive to strong acids/bases

Comparison :

  • The diethoxyethylmercapto group likely enhances solubility in polar aprotic solvents compared to hydrophobic methylindole but less than ionic carboxylic acid derivatives .
  • The absence of reported melting points for this compound suggests further experimental characterization is needed.

Preparation Methods

Reaction Mechanism and Conditions

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of o-bromoaniline, forming a Pd(II) intermediate.

  • Alkyne Coordination : The alkyne coordinates to Pd, followed by migratory insertion to form a vinylpalladium species.

  • Reductive Elimination : Cyclization releases the indole product and regenerates Pd(0).

Key Considerations :

  • Catalyst System : Pd(P(o-tol)₃)₂ with Na₂CO₃ enhances turnover and minimizes side reactions like hydrodehalogenation.

  • Alkyne Synthesis : The diethoxyethylmercapto-alkyne precursor is synthesized via nucleophilic substitution between propargyl bromide and 2,2-diethoxyethanethiol.

  • Yield : Typical yields range from 50–70%, contingent on alkyne stability and catalyst loading.

Suzuki-Miyaura Cross-Coupling on 2-Bromoindole

The Suzuki-Miyaura coupling enables direct installation of the diethoxyethylmercapto group onto a preformed indole scaffold. This method employs 2-bromoindole and a boronic acid derivative (e.g., (2,2-diethoxyethylthio)boronic acid) under Pd catalysis.

Protocol and Challenges

  • Boronic Acid Preparation : (2,2-Diethoxyethylthio)boronic acid is synthesized via borylation of 2,2-diethoxyethanethiol using bis(pinacolato)diboron.

  • Coupling Conditions : Pd(PPh₃)₄ with K₂CO₃ in toluene/water at 80–100°C facilitates cross-coupling.

  • Yield and Limitations : Yields of 60–75% are reported, though thiolate intermediates may poison Pd catalysts, necessitating inert atmospheres and degassed solvents.

Alkylation of 2-Mercaptoindole

A two-step approach involves synthesizing 2-mercaptoindole followed by alkylation with 2-bromo-1,1-diethoxyethane.

Step 1: Synthesis of 2-Mercaptoindole

  • Method A : Reduction of 2-nitroindole (SnCl₂/HCl) to 2-aminoindole, followed by diazotization (NaNO₂/H₂SO₄) and treatment with H₂S.

  • Method B : Madelung cyclization of N-(2-mercaptophenyl)acetamide under basic conditions (KOH/EtOH, 200°C).

Step 2: Alkylation

  • Conditions : 2-Mercaptoindole, 2-bromo-1,1-diethoxyethane, K₂CO₃ in DMF at 60°C.

  • Yield : 65–80%, with minimal overalkylation due to steric hindrance.

Enamine Cyclization with Metal Catalysts

Adapting methodologies from 4-hydroxyindole synthesis, this route employs enamine intermediates derived from 1,3-cyclohexanedione and 2-aminoethanol, followed by dehydrogenation.

Modified Protocol for this compound

  • Enamine Formation : React 1,3-cyclohexanedione with 2-aminoethylmercapto-diethoxyethane (HS-CH₂CH(OEt)₂-NH₂) in toluene.

  • Cyclization : Use Pd/C (5 wt%) in trimethylbenzene at 150°C to induce aromatization.

  • Yield : 40–55%, limited by competing dehydrogenation pathways.

Comparative Analysis of Methods

MethodKey ReagentsCatalystYield (%)AdvantagesChallenges
Larock Indole Synthesiso-Bromoaniline, functional alkynePd(P(o-tol)₃)₂50–70Direct indole formationAlkyne synthesis complexity
Suzuki Coupling2-Bromoindole, boronic acidPd(PPh₃)₄60–75ModularityBoronic acid instability
Alkylation of 2-Mercapto2-Mercaptoindole, alkylating agentNone65–80High regioselectivityMulti-step 2-mercaptoindole synthesis
Enamine CyclizationEnamine precursorPd/C40–55Avoids harsh conditionsLow yield, side reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,2-Diethoxyethylmercapto)indole, and how can purity be optimized?

  • Methodology : Begin with indole-2-carboxylic acid derivatives (e.g., ethyl indole-2-carboxylate) as precursors. Introduce the diethoxyethylmercapto group via nucleophilic substitution or thiol-ene coupling. Monitor reaction progress using TLC or HPLC, and purify via column chromatography with silica gel. Optimize yields by controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) .
  • Validation : Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare melting points with literature values for indole analogs (e.g., indole-2-carboxylic acid derivatives melt at 205–209°C) .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with the SHELX program suite. Grow crystals via slow evaporation in ethanol or dichloromethane. Refine structures using SHELXL, leveraging intensity data and Fourier maps to resolve disorder in the diethoxyethyl group. Validate hydrogen bonding and π-π stacking interactions using Mercury software .
  • Troubleshooting : If twinning occurs, apply the TWIN/BASF commands in SHELXL. For low-resolution data, use restraints for flexible substituents .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodology : Perform UV-Vis spectroscopy in buffers (pH 3–11) to track absorbance shifts indicative of protonation/deprotonation. Use ¹H NMR in D₂O/CDCl₃ mixtures to monitor thiol group reactivity. Assess thermal stability via DSC/TGA (e.g., heating from 25°C to 300°C at 10°C/min) .

Advanced Research Questions

Q. How do structural modifications to the indole core influence receptor binding affinity in pharmacological studies?

  • Methodology : Synthesize analogs with substituents at positions 3, 5, or 6 of the indole ring (e.g., methoxy, cyano, or methyl groups). Evaluate receptor affinity via radioligand binding assays (e.g., for serotonin receptors). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .
  • Data Interpretation : Compare IC₅₀ values of analogs. For example, 5-methoxyindole derivatives show enhanced affinity due to electron-donating effects .

Q. What computational strategies can predict the metabolic pathways of this compound?

  • Methodology : Employ density functional theory (DFT) to calculate electrophilic sites prone to cytochrome P450 oxidation. Validate with in vitro microsomal assays (human liver microsomes + NADPH). Use software like Schrödinger’s ADMET Predictor to simulate phase I/II metabolism .
  • Limitations : Address discrepancies between predicted and observed metabolites by adjusting force field parameters or including solvent effects .

Q. How can contradictory data in biological activity studies be resolved?

  • Methodology : Replicate assays under standardized conditions (e.g., cell line, passage number, and serum concentration). Use orthogonal assays (e.g., Western blot + ELISA) to confirm target engagement. Apply statistical tools like Grubbs’ test to identify outliers. Cross-reference with structurally similar compounds (e.g., indole-3-carboxaldehyde derivatives) to identify trends .
  • Case Study : If one study reports anti-inflammatory activity but another does not, check for differences in LPS-induced inflammation models or compound solubility .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Use fume hoods and PPE (gloves, lab coat) during synthesis. Store in airtight containers at –20°C to prevent thiol oxidation. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Refer to SDS guidelines for indole analogs (e.g., 2-methylindole requires respiratory protection if aerosolized) .

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